4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Historical Development of Sulfonamide-Heterocycle Conjugates
Sulfonamides emerged as foundational antibacterial agents in the 1930s, with prontosil marking the first therapeutic breakthrough. Over decades, their role expanded beyond antibiotics due to structural adaptability. The fusion of sulfonamides with heterocycles began in the 1980s, driven by advances in synthetic methodologies and crystallographic studies revealing target-binding mechanisms. For instance, sulfonamide-piperidine hybrids demonstrated antiviral activity against human parainfluenza virus (HPIV-3) with IC~50~ values as low as 1.5 μM.
A pivotal shift occurred in the 2000s with the incorporation of bicyclic amines like 2-azabicyclo[2.2.1]heptane into sulfonamide frameworks, yielding compounds with enhanced stereoselectivity and antiviral potency. Modern approaches employ sulfonyl chlorides to functionalize heterocyclic amines, enabling rapid diversification. Table 1 highlights key milestones in sulfonamide-heterocycle conjugate development:
Significance of Furan-Carbonyl Groups in Medicinal Chemistry
Furan rings, characterized by a five-membered aromatic structure with one oxygen atom, contribute unique electronic and steric properties to drug molecules. The furan-2-carbonyl group in the subject compound enhances binding through:
- π-π Stacking : The electron-rich furan ring interacts with aromatic residues in enzyme active sites.
- Hydrogen Bonding : The carbonyl oxygen acts as a hydrogen bond acceptor, stabilizing ligand-receptor complexes.
- Metabolic Resistance : Furan’s partial saturation reduces oxidative degradation compared to fully unsaturated heterocycles.
In the context of sulfonamide hybrids, furan-carbonyl groups have been leveraged to inhibit hypoxia-inducible factor (HIF-1) by mimicking 2-oxoglutarate (2OG) cofactors. This mimicry disrupts protein-protein interactions critical for viral replication and tumor angiogenesis.
Tetrahydroquinoline as a Privileged Scaffold in Drug Design
Tetrahydroquinoline, a partially saturated quinoline derivative, offers three advantages over fully aromatic systems:
- Reduced Cytotoxicity : Saturation decreases intercalation with DNA, minimizing genotoxic risks.
- Conformational Flexibility : The non-planar structure adapts to diverse binding pockets.
- Enhanced Solubility : Partial saturation improves aqueous solubility compared to planar quinoline.
In antiviral sulfonamides, tetrahydroquinoline scaffolds enable precise positioning of substituents. For example, compound 22 (a tetrahydroquinoline-sulfonamide hybrid) inhibited SARS-CoV-2 with IC~50~ = 0.8 µM and oral bioavailability of 77%. The scaffold’s nitrogen atom also facilitates salt bridge formation with aspartate/glutamate residues in viral proteases.
Rationale for Fluorine Incorporation in Bioactive Molecules
The 4-fluoro substituent on the benzene sulfonamide moiety serves dual roles:
- Electronic Modulation : Fluorine’s electronegativity withdraws electron density from the sulfonamide group, lowering its pK~a~ and enhancing hydrogen-bond donor capacity.
- Pharmacokinetic Optimization : Fluorination increases lipophilicity (log P), improving blood-brain barrier penetration and metabolic stability.
Fluorinated sulfonamides exhibit prolonged half-lives; for instance, methazolamide (a carbonic anhydrase inhibitor) has a t~1/2~ of 14 hours. In the subject compound, the 4-fluoro group likely augments binding to hydrophobic pockets while resisting cytochrome P450-mediated oxidation.
Properties
IUPAC Name |
4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c21-15-5-8-17(9-6-15)28(25,26)22-16-7-10-18-14(13-16)3-1-11-23(18)20(24)19-4-2-12-27-19/h2,4-10,12-13,22H,1,3,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOOJOPNWNFHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which can be synthesized from furfural through decarbonylation using palladium or nickel catalysts . The tetrahydroquinoline moiety can be synthesized via hydrogenation of quinoline derivatives. The final step involves the sulfonation of the benzene ring and subsequent coupling with the furan-2-carbonyl and tetrahydroquinoline intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can facilitate electrophilic aromatic substitution.
Major Products
Oxidation: Furanic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic applications in various fields:
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several human cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of prostate (DU-145), cervical (HeLa), and lung adenocarcinoma (A549) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase through interactions with tubulin and other cellular targets .
2. Antimicrobial Properties
The sulfonamide group in the compound may enhance its antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains by inhibiting bacterial growth through interference with folate synthesis pathways .
3. Enzyme Inhibition
The unique structural features of this compound allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway .
Synthesis and Derivative Studies
The synthesis of 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic synthesis techniques. The initial steps include forming the tetrahydroquinoline core followed by the introduction of the furan-2-carbonyl and sulfonamide moieties through acylation reactions.
Case Study: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of this compound to evaluate their biological activities. The derivatives were tested against multiple cancer cell lines using MTT assays to determine their IC50 values (the concentration required to inhibit cell growth by 50%). The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .
Mechanism of Action
The mechanism of action of 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The tetrahydroquinoline moiety can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydroquinoline Core
N-[1-(Furan-2-carbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-2-(4-Methoxyphenyl)Acetamide (G502-0095)
- Structure: Retains the tetrahydroquinoline core and furan-2-carbonyl group but replaces the sulfonamide with a 4-methoxyphenylacetamide.
- Key Differences :
- Functional Group : Acetamide (less acidic than sulfonamide) reduces hydrogen-bonding capacity.
- Substituent Effects : The methoxy group increases lipophilicity but may reduce metabolic stability compared to the fluorophenyl group in the target compound.
- Molecular Weight : 390.44 g/mol .
3-Chloro-N-{1-[(4-Fluorophenyl)Sulfonyl]-1,2,3,4-Tetrahydroquinolin-6-yl}Benzamide
- Structure: Shares the tetrahydroquinoline core and sulfonyl group but replaces the furan-2-carbonyl with a 3-chlorobenzamide.
- Steric Profile: Bulkier benzamide may hinder membrane permeability compared to the furanoyl group .
Core Modifications: Tetrahydroquinoline vs. Tetrahydroisoquinoline
N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide
- Structure: Uses a tetrahydroisoquinoline core with a trifluoroacetyl group and cyclopropylethyl substituent.
- Substituent Effects: The trifluoroacetyl group (strong electron-withdrawing) and cyclopropylethyl (steric bulk) may enhance target selectivity but reduce solubility .
Functional Group Replacements: Sulfonamide vs. Carboximidamide
N-(2-Oxo-1-(2-(Piperidin-1-yl)Ethyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Thiophene-2-Carboximidamide Dihydrochloride (28)
- Structure : Replaces the sulfonamide with a thiophene-2-carboximidamide and introduces a piperidinylethyl side chain.
- Key Differences: Basic vs. Acidic Groups: The carboximidamide (basic) may alter ionization state under physiological conditions, affecting cellular uptake.
Pharmacophore Hybridization: Sulfonamide-Containing Chromenone Derivatives
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
- Structure: Combines a chromenone-pyrazolopyrimidine scaffold with a sulfonamide group.
- Key Differences: Complexity: The extended heterocyclic system increases molecular weight (589.1 g/mol) and may limit blood-brain barrier penetration. Target Specificity: The chromenone moiety suggests kinase inhibition, whereas the tetrahydroquinoline-based target may favor enzyme antagonism .
Research Implications
- Target Compound Advantages: The fluorophenylsulfonamide group provides a balance of electronic effects and metabolic stability, while the furanoyl group offers steric flexibility for target engagement.
- Limitations of Analogs: Bulkier substituents (e.g., cyclopropylethyl in ) or complex heterocycles (e.g., chromenone in ) may compromise bioavailability.
- Future Directions : Structure-activity relationship (SAR) studies should explore substitutions at the furan-2-carbonyl position to optimize potency and pharmacokinetics .
Biological Activity
The compound 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure incorporates a sulfonamide group, a furan moiety, and a tetrahydroquinoline framework, which may significantly influence its biological activity. This article aims to explore the biological activity of this compound, supported by diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is CHFNOS, with a molecular weight of 404.45 g/mol. The presence of the fluorine atom enhances its electronic properties, which can affect its interaction with biological targets.
Structural Features
- Sulfonamide Group : Known for various pharmacological activities.
- Furan Moiety : Contributes to biological reactivity and potential anticancer properties.
- Tetrahydroquinoline Framework : Associated with neuroprotective effects.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing benzene sulfonamide have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| Derivative 5 | AGS (gastric adenocarcinoma) | 0.89 |
| Derivative 6 | HeLa (cervical cancer) | 3.50 |
| Derivative 7 | HL-60 (acute promyelocytic leukemia) | 2.75 |
These results suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells through mechanisms such as mitochondrial membrane depolarization and caspase activation .
Anti-Hepatic Fibrosis Activity
A related study on benzene sulfonamide derivatives revealed their potential in treating hepatic fibrosis. Compounds were synthesized based on the lead compound IMB16-4, with some derivatives showing inhibition rates comparable to established treatments.
| Compound | Inhibition Rate (%) |
|---|---|
| IMB16-4 | 35.9 |
| Compound 11a | 42.3 |
| Compound 46b | 54.8 |
These findings indicate that the compounds may inhibit key pathways involved in fibrosis progression, particularly through the JAK1-STAT1/3 signaling pathway .
Cardiovascular Effects
Research has also evaluated the effects of benzene sulfonamides on cardiovascular parameters using isolated rat heart models. The study found that certain derivatives decreased perfusion pressure and coronary resistance significantly compared to controls.
| Compound | Dose (nM) | Perfusion Pressure Change (%) |
|---|---|---|
| Control | - | - |
| Benzene Sulfonamide | 0.001 | -15% |
| Compound 2 | 0.001 | -12% |
This suggests potential applications in managing cardiovascular conditions through calcium channel modulation .
Case Study 1: Anticancer Mechanism
In vitro studies demonstrated that This compound could inhibit cell proliferation in various cancer cell lines by inducing apoptosis via mitochondrial pathways.
Case Study 2: Hepatic Fibrosis
A series of benzene sulfonamide derivatives were tested for their anti-fibrotic effects in liver cells. Notably, compounds showed a marked reduction in collagen expression and other fibrotic markers.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide?
- Methodology : Utilize intramolecular cyclization of tetrahydroquinoline intermediates with 4-fluorobenzenesulfonyl chloride. Key steps include:
- Step 1 : Preparation of 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine via reductive amination.
- Step 2 : Sulfonamide coupling using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Characterization : Confirm purity via H/C NMR, HRMS, and IR spectroscopy, as validated for analogous sulfonamide derivatives .
Q. How should researchers validate the structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Assign peaks for the tetrahydroquinoline core (δ 1.5–3.5 ppm for aliphatic protons) and sulfonamide NH (δ ~7.5 ppm).
- HRMS : Verify molecular ion [M+H] with <5 ppm mass accuracy.
- XRD (if crystalline) : Resolve stereochemistry of the tetrahydroquinoline-furan junction.
Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?
- Screening Protocols :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar dilution (MIC determination) .
- Anti-inflammatory Potential : Measure COX-2 inhibition using ELISA or fluorescence polarization assays.
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this sulfonamide?
- SAR Design :
- Variation of Substituents : Synthesize analogs with substituents at the furan (e.g., methyl, nitro) or sulfonamide (e.g., methyl, trifluoromethyl) positions.
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify interactions with target proteins (e.g., bacterial dihydrofolate reductase).
Q. What experimental approaches resolve contradictions in bioactivity data across studies?
- Case Example : If antibacterial activity varies between studies, consider:
- Assay Conditions : pH-dependent solubility (e.g., sulfonamide deprotonation at pH >7).
- Strain Variability : Test clinical isolates vs. ATCC strains to assess resistance mechanisms.
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation in specific models .
Q. How can selectivity for bacterial vs. human targets be optimized?
- Strategies :
- Targeted Modifications : Introduce bulkier groups (e.g., cyclopropyl) to sterically hinder binding to human carbonic anhydrase isoforms.
- Computational Screening : Use molecular dynamics to refine binding poses against bacterial vs. human homologs.
Q. What methods are recommended for analyzing metabolic pathways of this compound?
- In Vitro Metabolism :
- Phase I Metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4) and monitor via LC-MS/MS.
- Phase II Conjugation : Assess glucuronidation/sulfation using UDP-glucuronosyltransferase assays.
Key Research Considerations
- Contradictory Data : Replicate assays under standardized conditions (CLSI guidelines for antimicrobial testing).
- Advanced Tools : Leverage quantum mechanical calculations (e.g., Gaussian) to predict reaction pathways or metabolite formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
